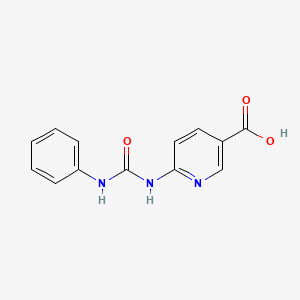

6-(3-Phenylureido)nicotinic Acid

Description

6-(3-Phenylureido)nicotinic acid is a nicotinic acid derivative featuring a phenylureido substitution at the 6-position of the pyridine ring. Nicotinic acid (3-pyridinecarboxylic acid) is a fundamental scaffold in medicinal and biochemical research due to its role as a vitamin B3 precursor and its involvement in redox reactions .

Properties

Molecular Formula |

C13H11N3O3 |

|---|---|

Molecular Weight |

257.24 g/mol |

IUPAC Name |

6-(phenylcarbamoylamino)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C13H11N3O3/c17-12(18)9-6-7-11(14-8-9)16-13(19)15-10-4-2-1-3-5-10/h1-8H,(H,17,18)(H2,14,15,16,19) |

InChI Key |

CKQNJHIVDOJMMZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=NC=C(C=C2)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological activity and metabolic fate of nicotinic acid derivatives are highly dependent on substituent type and position. Key analogs include:

6-(3-Phenylureido)nicotinic Acid distinguishes itself with a phenylureido group (-NHCONHPh). The urea moiety introduces hydrogen-bonding capabilities, while the aromatic phenyl group may enhance hydrophobic interactions with enzyme pockets. This contrasts with hydroxyl or amino groups, which prioritize polar interactions .

Enzyme Interactions and Metabolic Pathways

- 6-Hydroxynicotinic Acid : Serves as a substrate for nicotinic acid hydroxylase, a flavin adenine dinucleotide (FAD)-dependent enzyme in Clostridium species. Hydroxylation at the 6-position initiates ring cleavage, yielding maleamic and formic acids .

- This compound : The phenylureido group likely impedes hydroxylation by sterically blocking enzyme access. Modifications to the carboxyl group (e.g., conversion to amide or sulfonic acid) render nicotinic acid derivatives inactive against Pseudomonas fluorescens oxidases, underscoring the necessity of the free carboxyl group for enzymatic recognition .

- Metal Dependency: The oxidation of nicotinic acid by Pseudomonas fluorescens requires a non-dialyzable metal cofactor (likely iron or copper). Inhibitors like 2,2'-dipyridyl (68.7% inhibition at 4.5 mM) disrupt metal-dependent catalysis, suggesting that substituents altering metal coordination (e.g., phenylureido) could modulate activity .

Metabolic Stability and Oxygen Consumption

- 6-Hydroxynicotinic Acid : Degraded aerobically with a respiratory quotient (RQ) near 1, producing 3–5 moles of CO2 per mole of substrate. Oxygen consumption ratios (3–9 moles O2 per mole substrate) indicate partial oxidation .

- This compound : The bulky phenylureido group may reduce oxygen consumption by slowing ring cleavage. In contrast, unsubstituted nicotinic acid consumes 0.78 moles O2 in the first 5 minutes of oxidation, correlating with rapid ring opening .

Preparation Methods

Core Reaction: Ureido Bond Formation

The phenylureido group is typically introduced via reaction of an amine precursor with phenyl isocyanate. In thiazole-based systems, this method achieves yields of 70–77% under mild conditions (room temperature, dimethylformamide solvent). For nicotinic acid derivatives, analogous reactivity is expected, though steric and electronic effects of the pyridine ring may necessitate adjustments.

Key steps :

-

Amine precursor synthesis : Preparation of 6-aminonicotinic acid or a protected derivative.

-

Ureido coupling : Reaction with phenyl isocyanate to form the 3-phenylurea linkage.

-

Deprotection (if applicable) : Hydrolysis of ester or other protecting groups to yield the free carboxylic acid.

Synthesis of 6-Aminonicotinic Acid

Hydrolysis of Cyano Precursors

The hydrolysis of 6-cyano precursors, as demonstrated in nicotinic acid synthesis from 3-cyanopyridine, could be adapted:

-

Cyanopyridine synthesis : Introduce a cyano group at the 6-position via nucleophilic substitution or coupling.

-

Alkaline hydrolysis : Treat with NaOH (40%) at 90–95°C for 58–62 minutes, followed by acidification to yield the carboxylic acid.

Direct Ureido Formation on Nicotinic Acid Frameworks

Reaction of 6-Aminonicotinic Acid with Phenyl Isocyanate

Adapting methods from thiazole chemistry:

-

Conditions :

-

Solvent: Dry dimethylformamide (DMF) or tetrahydrofuran (THF).

-

Reagents: Phenyl isocyanate (2.0 eq), room temperature, 24-hour reaction time.

-

Workup: Evaporation, recrystallization (ethyl acetate/hexane).

-

-

Yield : Expected 70–77% based on analogous thiazole systems.

Example protocol :

Alternative Pathway: Protected Intermediate Approach

To avoid side reactions at the carboxylic acid group:

-

Ester protection : Convert nicotinic acid to methyl 6-aminonicotinate using methyl dichloroacetate.

-

Ureido formation : React with phenyl isocyanate as above.

-

Ester hydrolysis : Treat with NaOH (1M) at 50°C, followed by HCl acidification.

Comparative Analysis of Hydrolysis Methods

Key observations :

-

Alkaline hydrolysis (NaOH) is preferred for scale-up due to milder conditions.

-

Acidic hydrolysis (HCl) risks decarboxylation in sensitive substrates.

Ion Exchange and Purification

Post-synthesis purification, as described in nicotinic acid patents, enhances purity:

-

Cation exchange : Pass the sodium salt solution through ammonium-type resin (300 L/hr flow rate).

-

Evaporation : Remove ammonium ions under reduced pressure to isolate nicotinic acid derivatives.

Challenges and Optimization Opportunities

Regioselectivity in Pyridine Functionalization

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 6-(3-Phenylureido)nicotinic Acid, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Coupling Reactions : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the phenylureido group. A trimethylsilyl ester intermediate (as in ) can enhance coupling efficiency, followed by acidic deprotection to yield the carboxylic acid.

- Ureido Formation : React 6-aminonicotinic acid with phenyl isocyanate under anhydrous conditions (e.g., DMF, 0–5°C) to form the ureido linkage. Monitor progress via TLC (silica gel, ethyl acetate/hexane 1:1) or HPLC.

- Optimization : Adjust solvent polarity (e.g., acetonitrile vs. THF), catalyst loading (e.g., Pd(PPh₃)₂Cl₂ at 2–5 mol%), and reaction time (12–24 hrs) to maximize yield (>80%) and purity (>95%) .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Analytical Techniques :

- LC-MS : Use a C18 column with a water/acetonitrile gradient (0.1% formic acid) to confirm molecular ion ([M+H]⁺ expected at m/z ~298). Compare retention time to a certified reference standard.

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm), ureido NH (δ 9.5–10.5 ppm), and carboxylic acid proton (δ 12–13 ppm).

- Elemental Analysis : Validate C, H, N content (±0.3% of theoretical values) .

Q. What are the critical stability considerations for this compound under varying storage conditions?

- Stability Profile :

- Thermal Stability : Degrades above 150°C (TGA/DSC analysis). Store at 2–8°C in amber vials to prevent photodegradation.

- Hydrolytic Sensitivity : The ureido group may hydrolyze in acidic/basic conditions (pH <3 or >10). Use neutral buffers (pH 6–8) for biological assays.

- Long-Term Storage : Lyophilize and store under argon with desiccant to minimize moisture uptake .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with nicotinic acetylcholine receptors (nAChRs)?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model ligand-receptor binding. The phenylureido group may occupy hydrophobic pockets in α4β2 or α7 nAChR subtypes, while the carboxylic acid forms hydrogen bonds with conserved residues (e.g., Tyr93 in α7).

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Calculate binding free energy (MM-PBSA) to rank affinity versus known agonists (e.g., nicotine).

- SAR Insights : Compare with analogs (e.g., 6-phenylnicotinic acid derivatives) to identify substituents enhancing selectivity .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Troubleshooting :

- Assay Variability : Standardize cell-based assays (e.g., HEK293 expressing human nAChRs) with positive controls (e.g., epibatidine).

- Metabolite Interference : Use LC-MS to detect degradation products (e.g., 6-aminonicotinic acid) that may skew IC₅₀ values.

- Species Selectivity : Test across human, rat, and mouse receptors to clarify cross-reactivity discrepancies .

Q. How can green chemistry principles be applied to improve the sustainability of synthesizing this compound?

- Eco-Friendly Modifications :

- Solvent-Free Coupling : Adapt ’s solvent-free method using microwave irradiation (100°C, 30 min) to reduce waste.

- Catalyst Recycling : Recover Pd catalysts via magnetic nanoparticle immobilization (e.g., Fe₃O₄@SiO₂-Pd), achieving >90% recovery over 5 cycles.

- Atom Economy : Optimize stoichiometry (1:1.05 ratio of amine to isocyanate) to minimize excess reagent use .

Q. What are the key challenges in scaling up this compound synthesis, and how can they be mitigated?

- Scale-Up Considerations :

- Exothermic Reactions : Use jacketed reactors with controlled cooling (−10°C) during ureido formation to prevent thermal runaway.

- Purification : Replace column chromatography with recrystallization (ethanol/water 7:3) or continuous flow crystallization for >10 g batches.

- Impurity Profiling : Implement PAT (Process Analytical Technology) with inline FTIR to monitor intermediates and byproducts (e.g., bis-urea derivatives) .

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.